2-Amino-4-propylphenol
Description
Contextualization within Aminophenol and Alkylphenol Chemistry
2-Amino-4-propylphenol is a substituted aromatic compound belonging to the aminophenol and alkylphenol chemical classes. Its structure incorporates a phenol (B47542) backbone, characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring. The presence of an amino (-NH2) group at the ortho position relative to the hydroxyl group classifies it as an aminophenol. Additionally, an n-propyl group is substituted at the para position, making it an alkylphenol. This unique trifunctional arrangement—hydroxyl, amino, and alkyl groups on a single aromatic scaffold—provides a platform for diverse chemical reactivity and potential applications.
Aminophenols are known for their utility as intermediates in the synthesis of a wide range of chemical products, including dyes, pharmaceuticals, and photographic developers. The reactivity of both the amino and hydroxyl groups allows for various chemical transformations. slideshare.netresearchgate.net Alkylphenols, on the other hand, are recognized for their applications as surfactants, additives in plastics, and as precursors to fragrances. smolecule.com The combination of these functionalities in this compound suggests its potential as a versatile building block in organic synthesis and materials science.
The properties of this compound are presented in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C9H13NO | uni.lu |
| Molecular Weight | 151.21 g/mol | sigmaaldrich.com |
| CAS Number | 55296-63-4 | sigmaaldrich.com |
| Predicted XlogP | 2.1 | uni.lu |
| SMILES | CCCC1=CC(=C(C=C1)O)N | uni.lu |
| InChI | InChI=1S/C9H13NO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3,10H2,1H3 | uni.lu |
Current Research Trajectories and Academic Significance
The academic significance of this compound is primarily emerging from its role as a specialized chemical intermediate in asymmetric synthesis and medicinal chemistry. Although it is considered a rare chemical for early discovery research, its unique substitution pattern is being explored for the development of novel bioactive molecules. sigmaaldrich.com
A notable research trajectory involves its use in the synthesis of chiral succinate (B1194679) dehydrogenase inhibitors (SDHIs). In this context, the amino group at the 2-position of the phenyl ring has been shown to act as an activating group, which enhances the reactivity and stereoselectivity of the synthetic process. researchgate.net This is particularly significant as SDHIs are a critical class of fungicides used in agriculture. The ability to control stereochemistry is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. For instance, in a related study, the (S)-enantiomer of a succinate dehydrogenase inhibitor showed significantly higher antifungal activity against Botrytis cinerea compared to its (R)-enantiomer. researchgate.net This highlights the importance of stereoselective synthesis, a field where this compound can serve as a valuable starting material.
Furthermore, the structural motif of this compound is found within more complex molecules that are being investigated for their potential biological activities. The aminophenol scaffold is a key feature in many pharmacologically active compounds, and the addition of an alkyl chain can influence properties such as lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Research into related aminophenol derivatives suggests potential applications in areas such as the development of agents with anti-inflammatory or analgesic effects.
Unaddressed Research Gaps and Future Directions for this compound Studies
Despite its potential, the body of research focusing specifically on this compound remains limited. This scarcity of dedicated studies points to several unaddressed research gaps and promising future directions.
One of the primary gaps is the lack of a comprehensive exploration of its synthetic utility. While its role in the synthesis of some antifungal agents has been noted, the full scope of its reactivity and its potential as a precursor to other classes of compounds is yet to be thoroughly investigated. Future research could focus on leveraging the compound's three functional groups for the construction of novel heterocyclic systems, which are of great interest in medicinal chemistry. For example, 2-aminophenols are common precursors for the synthesis of benzoxazoles, a class of compounds with a wide range of biological activities. rsc.org Systematic studies on the condensation reactions of this compound with various reagents could unveil new synthetic pathways and novel molecular architectures.
Another area ripe for investigation is the catalytic application of metal complexes derived from this compound. Aminophenol-based ligands are known for their ability to form stable complexes with a variety of metals. mdpi.com These complexes can exhibit interesting catalytic properties. Future studies could involve the synthesis and characterization of such complexes and the evaluation of their catalytic efficacy in various organic transformations.
Finally, a more in-depth investigation into the biological activities of this compound itself and its simple derivatives is warranted. While related alkylphenols have been studied for their antioxidant and antimicrobial properties, specific data for the 2-amino-4-propyl substituted variant is scarce. smolecule.com Screening its activity against a panel of microorganisms or in antioxidant assays could reveal inherent biological properties and pave the way for its development in new application areas. The study of its metabolic fate and toxicological profile would also be crucial for any potential future applications in a biological context.
Structure
3D Structure
Properties
CAS No. |
55296-63-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-4-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3,10H2,1H3 |
InChI Key |
VXTJVMWIVSZHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Propylphenol
Reactions Involving the Aromatic Amino Group
The amino group attached to the aromatic ring is a versatile nucleophile and a site for oxidative reactions. Its reactivity is influenced by the electronic effects of the hydroxyl and propyl substituents on the benzene (B151609) ring.
The nucleophilic character of the aromatic amino group allows for straightforward acylation and alkylation reactions, which are common methods for producing derivatives.
Acylation: The amino group of 2-Amino-4-propylphenol can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides. This reaction forms an amide linkage. For instance, in a process for preparing 2-amino-4-acylaminophenyl ethers, the selective acylation of one amino group in a related compound, 2,4-diaminophenyl ether, is achieved using less than a stoichiometric amount of the acylating agent in an alcoholic solvent. google.com This highlights the ability to selectively acylate the more reactive amino group under controlled conditions. The reaction typically proceeds at temperatures ranging from -10°C to 30°C. google.com
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. A common method involves the use of alcohols as alkylating reagents in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. rsc.org This process facilitates the chemoselective alkylation of amines. rsc.org While specific examples for this compound are not detailed, this general procedure is applicable to primary aromatic amines.
Derivatization: These acylation and alkylation reactions are fundamental to creating a wide array of derivatives. For example, the reaction of o-aminophenol compounds with acid chlorides leads to the formation of aromatic amide compounds through amidation condensation. google.com
Table 1: General Conditions for Amino Group Derivatization
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Acylation | Acid Chlorides, Anhydrides | Alcoholic solvent, -10°C to 30°C | Aromatic Amide |
| Alkylation | Alcohols | Pd/C or Pd(OH)₂/C, H₂ atmosphere | N-Alkyl-amine |
Condensation reactions involving the amino group are pivotal for synthesizing larger molecules, most notably Schiff bases and various heterocyclic systems. google.com A condensation reaction involves the combination of two molecules to form a larger one, typically with the release of a small molecule like water. monash.edu
Schiff Base Formation: The primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form an imine or Schiff base (C=N). unilag.edu.ng Studies on 2-aminophenol (B121084) show that it reacts with various substituted benzaldehydes in a 1:1 stoichiometric ratio, often under reflux in ethanol (B145695), to yield Schiff bases. unilag.edu.ngnih.gov The formation of the imine bond is a key characteristic of these reactions. unilag.edu.ngjocpr.com These reactions can be catalyzed by acids or proceed simply upon heating. researchgate.net
Heterocycle Synthesis: 2-Aminophenols are crucial precursors for the synthesis of benzo-fused N-heterocycles. organic-chemistry.org The condensation with an aldehyde, followed by an intramolecular cyclization and oxidation, can lead to the formation of 2-substituted benzoxazoles. researchgate.net Various catalytic systems, including molecular iodine, can facilitate the oxidative cyclization needed to form different heterocyclic structures. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 2-aminopyridine (B139424) with isothiocyanate, catalyzed by iodine, yields N-fused 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org
Table 2: Examples of Condensation Reactions with Aminophenols
| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |
| 2-Aminophenol | Substituted Benzaldehydes | Ethanol, Reflux | Schiff Base | unilag.edu.ng |
| 2-Aminophenol | 2-Hydroxybenzaldehyde | Ethanol, Heat | Schiff Base | nih.gov |
| 2-Aminophenol | Various Aldehydes | LAIL@MNP catalyst, Solvent-free | 2-Substituted Benzoxazole (B165842) | researchgate.net |
The amino group is susceptible to oxidation through various enzymatic and chemical pathways, leading to a range of products. nih.govuomustansiriyah.edu.iq
N-Oxidation: A primary pathway for the metabolic activation of aromatic amines is N-oxidation, which can be catalyzed by enzyme systems like cytochrome P450 and peroxidases. nih.gov This process typically leads to the formation of N-hydroxylamine and subsequently nitroso derivatives. uomustansiriyah.edu.iq These oxidative transformations are significant as they can be involved in the bioactivation of arylamines. nih.gov
Oxidative Coupling: Aromatic amines can undergo oxidative coupling reactions. The oxidation of aniline, for example, can lead to dimerization and the formation of products like azobenzene. oup.com The oxidation of 2-aminophenol (H₂AP) is a well-studied example where aerial oxidation, catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one (APX). rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase. rsc.org Spectroelectrochemical studies of o-aminophenol oxidation also confirm the production of phenoxazine (B87303) units. ua.es
Condensation Reactions leading to Schiff Bases and Heterocycles
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and can act as a nucleophile in its phenoxide form. It is also a primary site for oxidation.
The hydroxyl group can be converted into ethers and esters through standard synthetic methods.
Etherification: The phenolic proton can be removed by a base to form a nucleophilic phenoxide ion, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether. For example, the synthesis of 1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone starts with the etherification of a substituted phenol (B47542), 2-hydroxy-3-propylphenol, using 3-chloropropanol in the presence of a base like potassium carbonate.
Esterification: Phenols can be esterified by reacting them with acid chlorides or acid anhydrides, often in the presence of a base to activate the hydroxyl group. The direct catalytic esterification of phenols is also possible. Research on the esterification of 2-methoxy-4-propylphenol (B1219966) with acetic acid using sulfuric acid as a catalyst has been conducted to produce 2-methoxy-4-propylphenyl acetate. researchgate.net
The phenolic group is readily oxidized, a reaction of significant biological and chemical importance.
Tyrosinase-Mediated Oxidation: Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols. nih.gov The enzyme facilitates two main reactions: the hydroxylation of monophenols (like this compound) to o-diphenols, and the subsequent oxidation of these o-diphenols into highly reactive o-quinones. nih.govchemrxiv.org This enzymatic oxidation is a key step in melanin (B1238610) biosynthesis. nih.gov The generated o-quinone is an electrophile that can react with various nucleophiles. nih.gov This process has been explored for various applications, including the modification of proteins and the synthesis of complex biomolecules. nih.govescholarship.org Studies on other 4-alkylphenols, such as 4-tert-butylphenol, confirm they are substrates for tyrosinase and are oxidized to reactive quinone species. researchgate.net
Oxidation of Phenolic Moieties (e.g., phenol oxidation by tyrosinase)
Reactivity of the Propyl Side Chain
The propyl side chain of this compound is involved in catalytic processes such as hydrodeoxygenation (HDO) and cracking, which are crucial for upgrading biomass-derived phenolic compounds into fuels and valuable chemicals.
Hydrodeoxygenation (HDO) is a process that removes the oxygen-containing hydroxyl group from the phenol ring. smolecule.com This is typically achieved using molecular hydrogen under high temperature (200-400°C) and high pressure (100-200 bar) conditions with standard hydrodesulfurization catalysts like Ni-Mo or Co-Mo. google.com The reaction converts the phenolic compound into an arene, in this case, propylbenzene. The process increases the hydrogen content of the molecule and makes it suitable for use as a fuel additive. google.com For example, the HDO of eugenol (B1671780), a related phenolic compound, can be directed to produce 4-propylphenol (B1200801), which can then be further deoxygenated to propylcyclohexane. researchgate.net
Cracking refers to the breaking of chemical bonds to produce smaller, often more valuable, molecules. In catalytic cracking processes, which often use acidic catalysts like zeolites, this compound can be broken down into smaller hydrocarbons and aromatic compounds. smolecule.comgoogle.com High temperatures can lead to the cracking of the propyl side chain itself. mdpi.com For instance, studies on 2-isopropylphenol (B134262) decomposition in supercritical water showed two competing pathways: dealkylation to produce phenol and propene, and rearrangement of the propyl group. acs.org
The selective oxidation and functionalization of the aliphatic C-H bonds in the propyl side chain of alkylphenols represent a significant area of research for producing value-added derivatives. pnas.org
A key challenge in the chemical oxidation of alkylphenols is controlling the chemo-, regio-, and stereoselectivity. pnas.org Biocatalytic systems offer a promising alternative. A "chemomimetic" biocatalytic system derived from Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C-H bonds of various p- and m-alkylated phenols. pnas.org This system utilizes a cytochrome P450 monooxygenase, CreJ, which can hydroxylate the alkyl chain with high selectivity.
Chemical methods for functionalization have also been developed. For example, thiol-functionalized 4-alkylphenols can be synthesized in a multi-step process. This involves the etherification of the phenolic hydroxyl group followed by a radical addition of an ethanethioic S-acid, ultimately yielding a thiol-functionalized alkylphenol which can be used as a chain transfer agent in polymer synthesis. beilstein-journals.org
Hydrodeoxygenation and Cracking Processes
Advanced Reaction Mechanism Elucidation
The oxidation of 4-alkylphenols can proceed through highly reactive intermediates known as quinone methides (QMs). scispace.comnih.gov These species are formed during various biological and chemical processes, including the oxidation of phenols by cytochrome P450 enzymes. nih.gov A quinone methide is characterized by a cyclohexadienone structure with an exocyclic double bond; its high reactivity stems from the energetic favorability of re-aromatizing the six-membered ring. ulb.ac.be
In studies involving the enzyme vanillyl-alcohol oxidase with short-chain 4-alkylphenols, including 4-propylphenol, a transient intermediate was observed with an absorbance maximum around 330 nm. This intermediate was identified as the p-quinone methide of the substrate in a complex with the reduced enzyme. scispace.com The formation of a quinone methide from a 4-substituted phenol generally involves the loss of a proton, which is facilitated by a planar structure. cdnsciencepub.com
These electrophilic intermediates are highly reactive toward biological nucleophiles. ulb.ac.be Studies have shown that quinone methides react rapidly with the thiol group of cysteine and the amino groups of other amino acids. nih.gov The reactivity order is generally cysteine thiol > N-terminal amino group > side chain amino groups, indicating that these are the most likely sites of adduction in proteins. nih.gov
Kinetic studies are essential for understanding the rates and mechanisms of reactions involving this compound and related compounds. The development of microfluidic technology has provided a powerful tool for measuring reaction kinetics with high precision by ensuring uniform temperature and concentration fields. researchgate.net
Kinetic investigations of the enzymatic conversion of short-chain 4-alkylphenols by vanillyl-alcohol oxidase have provided detailed mechanistic insights. For 4-ethylphenol (B45693) and 4-propylphenol, the enzyme catalysis follows a sequential binding mechanism where the rate of flavin reduction is the rate-determining step. scispace.com The reaction is a reversible process where the rate of reduction is comparable to the rate of the reverse reaction. scispace.com
The table below summarizes key kinetic parameters for the reaction of vanillyl-alcohol oxidase with 4-ethylphenol and 4-propylphenol.
| Substrate | kcat (s-1) | Km (µM) | kred (s-1) | kox (M-1s-1) |
| 4-Ethylphenol | 1.8 | 180 | 2.6 | 1.9 x 105 |
| 4-Propylphenol | 1.6 | 120 | 2.0 | 2.5 x 105 |
Source: Adapted from kinetic studies of vanillyl-alcohol oxidase with short-chain 4-alkylphenols. scispace.com kcat represents the turnover rate, Km is the Michaelis constant, kred is the rate of flavin reduction, and kox is the rate of reoxidation.
Kinetic studies on the decomposition of related compounds, such as 2-isopropylphenol, have shown that reaction rates can be correlated as a function of temperature and solvent density, allowing for the development of global reaction models. acs.org
Stereochemical Outcomes of Reactions (e.g., enantioselective hydroxylation)
Detailed investigations into the stereochemical outcomes of reactions involving this compound, particularly in the context of enantioselective transformations, are not extensively documented in publicly available scientific literature. While research has been conducted on the stereoselective reactions of structurally related compounds, such as 4-propylphenol and other aminophenol derivatives, specific data on the enantioselective hydroxylation or other asymmetric syntheses starting from this compound remains scarce.
For instance, studies on the enzymatic hydroxylation of 4-propylphenol using vanillyl alcohol oxidase (VAO) have demonstrated the formation of the corresponding (R)-1-(4'-hydroxyphenyl)propanol with high enantiomeric excess. scispace.com Similarly, the enantioselective hydroxylation of 2-methoxy-4-propylphenol is also reported to yield the R-isomer. scispace.com These findings highlight the potential for stereocontrolled reactions on the alkyl side chain of propylphenol derivatives.
General methodologies for the asymmetric synthesis of chiral amino alcohols and their derivatives are well-established, often employing chiral catalysts, enzymatic resolutions, or chiral auxiliaries to control the stereochemical outcome. sciforum.netunipd.it These approaches have been successfully applied to a wide range of substrates to produce enantiomerically pure or enriched products. However, the application of these methods specifically to this compound and the resulting stereochemical outcomes have not been a significant focus of published research.
The absence of detailed research findings, including specific reaction conditions, catalyst systems, and enantiomeric excess values for reactions involving this compound, precludes the presentation of a data table on its stereochemical transformations. Further research is needed to explore the potential for asymmetric reactions on this compound and to elucidate the factors that would govern the stereochemical course of such transformations.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for the initial structural verification of 2-Amino-4-propylphenol. The ¹H NMR spectrum would provide information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
For this compound, one would expect to observe distinct signals corresponding to:
The propyl group: Signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons and carbons.
The aromatic ring: Signals for the three protons on the substituted benzene (B151609) ring. Their splitting patterns would be crucial for confirming the 1,2,4-substitution pattern.
The amino and hydroxyl groups: Labile protons (NH₂ and OH) that may appear as broad signals and whose chemical shifts can be concentration and solvent-dependent.
A detailed analysis of chemical shifts (δ) and coupling constants (J) would allow for the definitive assignment of each signal to a specific atom in the molecule. tandfonline.com
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific experimental values are not available in the cited literature and would require experimental determination.)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl-CH₃ | Data not available | Data not available |
| Propyl-CH₂ | Data not available | Data not available |
| Aromatic-CH₂ | Data not available | Data not available |
| Aromatic C-H (3) | Data not available | Data not available |
| Aromatic C-H (5) | Data not available | Data not available |
| Aromatic C-H (6) | Data not available | Data not available |
| Aromatic C-NH₂ | - | Data not available |
| Aromatic C-OH | - | Data not available |
| Aromatic C-Propyl | - | Data not available |
| -NH₂ | Data not available | - |
| -OH | Data not available | - |
To unambiguously establish the bonding framework of this compound, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. asahilab.co.jpmagritek.com For this compound, COSY would show correlations between the adjacent protons within the propyl chain and between neighboring protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular puzzle by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net For instance, it would show correlations from the benzylic protons of the propyl group to the aromatic carbons, and from the aromatic protons to the carbons of the propyl group and other aromatic carbons, thereby confirming the placement of the substituents on the benzene ring.
While standard NMR confirms the constitution of a molecule, advanced techniques can provide insight into its preferred three-dimensional shape or conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, which can help determine the spatial arrangement of the propyl group relative to the phenol (B47542) ring. Furthermore, variable temperature NMR studies could potentially reveal information about the rotational barriers around the C-N and C-O single bonds.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. frontiersin.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₉H₁₃NO by matching the experimentally measured exact mass to the theoretical calculated mass (151.0997 g/mol ). uni.lu
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |
|---|---|---|---|
| C₉H₁₃NO | 152.1070 | Data not available | Data not available |
In mass spectrometry, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and its fragment ions (product ions) are analyzed. nih.gov
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. Expected fragmentation pathways could include:
Loss of the propyl group.
Cleavage at the benzylic position (the bond between the propyl group and the aromatic ring).
Loss of small neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O).
Analyzing these fragmentation pathways provides corroborating evidence for the structure determined by NMR. nih.gov
Fragmentation Pattern Analysis and Tandem Mass Spectrometry for Structural Elucidation
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. rjb.ro It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. mdpi.com The absorbed frequencies correspond to the vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint." rjb.romdpi.com
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH₂), aromatic ring, and alkyl (-C₃H₇) functional groups.
Characteristic FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | O-H stretch | 3400 - 3200 | Broad, Strong |
| Amino N-H | N-H stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |
| Alkyl C-H | C-H stretch (propyl group) | 3000 - 2850 | Strong |
| Aromatic C=C | C=C stretch | 1620 - 1450 | Medium (multiple bands) |
| Amino N-H | N-H bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Alkyl C-H | C-H bend | 1470 - 1370 | Medium |
| Phenolic C-O | C-O stretch | 1260 - 1180 | Strong |
| Aromatic C-H | C-H bend (out-of-plane) | 900 - 675 | Strong |
This data is compiled from standard FT-IR correlation tables. rjb.roresearchgate.netlibretexts.org The exact positions of the peaks can be influenced by hydrogen bonding between the -OH and -NH₂ groups.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. hawaii.edu It relies on the inelastic scattering of monochromatic light, usually from a laser. hawaii.edunih.gov While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. hawaii.edu
Potential Applications for this compound:
Structural Confirmation: Raman spectroscopy is particularly effective for observing symmetric and non-polar bonds. For this compound, this would provide strong signals for the aromatic ring C=C stretching vibrations and the C-C backbone of the propyl group. thermofisher.com
Polymorphism Studies: It can distinguish between different crystalline forms (polymorphs) of the solid compound, as these forms would have different lattice vibrations in the low-frequency (fingerprint) region of the Raman spectrum. thermofisher.com
In-situ Analysis: A key advantage of Raman is its ability to analyze samples in aqueous solutions, as water is a very weak Raman scatterer, unlike in FT-IR where water has strong absorption bands. thermofisher.comresearchgate.net This would allow for the study of this compound in various solvent environments.
Quantitative Analysis: The intensity of a Raman peak is generally proportional to the concentration of the analyte, allowing for quantitative measurements, often utilized in process monitoring. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification[10],[11],
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum is useful for detecting chromophores, which are parts of a molecule that absorb light, particularly those with π-electrons and unsaturated systems. tanta.edu.eg
The structure of this compound contains a benzene ring, which is a strong chromophore. The hydroxyl (-OH) and amino (-NH₂) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.
Electronic Transitions in this compound:
π → π* Transitions: These are high-energy transitions of electrons within the aromatic π-system. libretexts.org For substituted benzenes, these typically result in strong absorption bands. In phenols and anilines, two distinct bands are often observed, one near 200 nm and a second, less intense band around 270-280 nm. researchgate.net
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the aromatic ring. libretexts.orgmasterorganicchemistry.com These transitions are generally of lower energy and intensity compared to π → π* transitions. masterorganicchemistry.com
For this compound, the UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted phenol. Studies on similar compounds like 2-aminophenol (B121084) show absorption maxima (λmax) around 270-280 nm. researchgate.net The exact λmax is sensitive to the solvent polarity; polar solvents can cause shifts in the absorption peaks (solvatochromism). shu.ac.uktanta.edu.eg
Standard UV-Vis spectrophotometry can be limited when analyzing mixtures of compounds with overlapping spectra. Derivative spectrophotometry is a technique that can resolve this issue by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. uobaghdad.edu.iqwjpsonline.com
This method enhances minor spectral features and allows for the quantification of a specific component in a mixture at its zero-crossing point—a wavelength where the derivative of an interfering component's spectrum is zero. uobaghdad.edu.iq
Application to this compound: Consider a mixture containing this compound and its isomer, 4-Amino-2-propylphenol. Their standard UV-Vis spectra would likely be very similar and heavily overlapped.
Method: A first- or second-derivative spectrum of the mixture would be generated. wjpsonline.com
Quantification: To quantify this compound, a wavelength would be chosen where the derivative spectrum of the 4-Amino-2-propylphenol isomer crosses zero. At this specific wavelength, the derivative signal is due only to this compound, allowing for its concentration to be determined without interference. uobaghdad.edu.iq
This technique provides a simple, rapid, and sensitive method for the simultaneous determination of closely related compounds in a mixture without prior separation steps. wjpsonline.com
Absorption Characteristics and Electronic Transitions
X-ray Crystallography for Single Crystal Structure Determination
As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported. Consequently, crystallographic data, including unit cell dimensions, space group, and detailed structural parameters, are not available. The successful application of this technique relies on the ability to grow a high-quality single crystal of the compound, a process that can be challenging.
For related compounds, such as other substituted phenols, X-ray crystallography has been instrumental in elucidating their solid-state structures. nih.govresearchgate.net These studies reveal how different substituent groups on the phenol ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov However, without a dedicated study on this compound, any discussion of its crystal structure remains speculative.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |
| Volume (V) | Data not available |
| Molecules per unit cell (Z) | Data not available |
This table is a template pending the availability of experimental data.
Coupling of Chromatographic and Spectroscopic Techniques (e.g., LC-MS, GC-MS)
The hyphenation of chromatographic separation techniques with spectroscopic detection methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust platform for the identification and quantification of chemical compounds in complex mixtures. epa.govnih.gov These techniques are central to modern analytical chemistry. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like aminophenols. The compound would first be separated from a mixture on a liquid chromatography column, and the eluent would then be introduced into a mass spectrometer. The mass spectrometer would provide data on the mass-to-charge ratio of the parent ion and its fragments, allowing for structural elucidation.
While specific research articles detailing the LC-MS analysis of this compound are not found, PubChem provides a list of predicted collision cross-section (CCS) values for various adducts of the molecule. uni.lu These theoretical values can be a guide for identifying the compound in future experimental work. For instance, the predicted CCS for the protonated molecule [M+H]⁺ (m/z 152.10700) is 131.6 Ų. uni.lu
Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts
| Adduct Type | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 152.10700 | 131.6 |
| [M+Na]⁺ | 174.08894 | 139.7 |
| [M-H]⁻ | 150.09244 | 134.0 |
| [M+NH₄]⁺ | 169.13354 | 152.2 |
| [M+K]⁺ | 190.06288 | 137.0 |
| [M+H-H₂O]⁺ | 134.09698 | 126.4 |
Data sourced from PubChem, based on computational predictions. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. dphen1.com A common derivatization agent is pentafluorobenzoyl chloride. dphen1.com
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to find the electronic structure and energy of the system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of molecules due to its favorable balance of accuracy and computational cost. researchgate.net By using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311+G(2d,2p), it is possible to optimize the molecular geometry and predict various properties. imist.maresearchgate.net
DFT calculations for 2-Amino-4-propylphenol would begin with geometry optimization to find the lowest energy conformation. This process determines key structural parameters. For related molecules like p-aminophenol, DFT calculations have shown excellent agreement with experimental structural data. imist.ma The presence of the flexible propyl group would necessitate exploring different rotamers to identify the global minimum on the potential energy surface.
Key ground-state properties that can be calculated include thermodynamic parameters like standard enthalpies of formation, which have been successfully computed for aminophenol isomers. researchgate.net Furthermore, DFT is used to calculate bond dissociation energies (BDE) for the O-H and N-H bonds, which are crucial indicators of antioxidant activity. Studies on substituted phenols show that electron-donating groups like amino and alkyl groups significantly influence these B3DEs. researchgate.netmdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for Aminophenol-like Structures from DFT Calculations Note: This table presents typical values for aminophenol structures as specific data for this compound is not available. Data is based on findings for 2-aminophenol (B121084). theaic.org
| Parameter | Bond | Method: B3LYP/cc-pVDZ (Å) | Method: RHF/cc-pVDZ (Å) |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 | ~1.38 - 1.39 |
| Bond Length | C-O | 1.36 | 1.34 |
| Bond Length | O-H | 0.97 | 0.94 |
| Bond Length | C-N | 1.41 | 1.39 |
| Bond Length | N-H | 1.01 | 1.00 |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excited states. rsc.org This approach can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netchemrxiv.org
For a molecule like this compound, the lowest energy transitions are typically π → π* transitions involving the aromatic system. The amino and hydroxyl groups, as strong electron-donating groups, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). TD-DFT calculations allow for the assignment of these spectral bands by analyzing the molecular orbitals involved in each transition (e.g., HOMO → LUMO). researchgate.net This analysis can reveal the nature of the excitation, such as whether it is a localized excitation on the phenyl ring or involves intramolecular charge transfer (ICT) from the lone pairs of the oxygen or nitrogen atoms to the π* system of the ring. nih.gov
Table 2: Representative TD-DFT Calculated Excitation Energies for Phenolic Compounds Note: This table shows typical results for phenolic systems to illustrate the data obtained from TD-DFT calculations. The specific transitions for this compound would require a dedicated study. researchgate.net
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
| S1 | ~3.8 | ~326 | ~0.07 | HOMO → LUMO | π → π |
| S2 | ~4.7 | ~264 | ~0.06 | HOMO-1 → LUMO | π → π |
| S3 | ~4.8 | ~258 | ~0.37 | HOMO → LUMO+1 | π → π* / ICT |
Ab initio methods, which derive from first principles without empirical parameters, offer a more rigorous approach to studying electronic structure. researchgate.net The foundational ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation.
More advanced and computationally expensive methods, known as post-Hartree-Fock methods, systematically improve upon the HF approximation. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory. acs.org These methods are often considered the "gold standard" for accuracy in computational chemistry and are used to benchmark results from more economical methods like DFT. nih.gov For instance, studies on the interaction energies of amino acid side chains and the reactivity of phenolic compounds have utilized these high-level calculations to ensure the reliability of the theoretical predictions. acs.orgresearchgate.net Applying these methods to this compound could provide highly accurate values for its ionization potential, electron affinity, and reaction energies.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Molecular Interactions and Bonding Analysis
The functional groups of this compound dictate its interactions with itself and with other molecules, which can be explored computationally.
The hydroxyl (-OH) and amino (-NH2) groups in this compound are both capable of acting as hydrogen bond donors and acceptors. This allows for the formation of complex hydrogen-bonding networks. uni-bayreuth.de
Intermolecular Hydrogen Bonding: this compound molecules can form dimers or larger aggregates through intermolecular hydrogen bonds. DFT calculations can be used to determine the binding energies and geometries of these clusters, providing insight into the condensed-phase behavior of the compound. rsc.org Such interactions are critical in understanding properties like boiling point and solubility.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uknumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair orbitals of the electron-donating -OH and -NH2 groups.
LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. The LUMO is typically a π* antibonding orbital of the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. imist.ma A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. DFT calculations for aminophenols and related structures show that the substitution pattern strongly modulates the HOMO-LUMO gap. imist.maresearchgate.net The electron-donating amino and hydroxyl groups raise the HOMO energy, while the alkyl group has a weaker effect, collectively leading to a relatively small energy gap compared to benzene.
Table 3: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Aminophenol-like Compounds Note: This table provides illustrative values based on DFT calculations (B3LYP method) for related aminophenol compounds to demonstrate expected trends. researchgate.netimist.ma
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Aminophenol | -5.10 | -0.24 | 4.86 |
| m-Aminophenol | -5.33 | -0.19 | 5.14 |
| o-Aminophenol | -5.18 | -0.22 | 4.96 |
Reactivity Indices and Fukui Functions
The chemical reactivity of this compound can be quantitatively described through global and local reactivity descriptors derived from conceptual DFT. These descriptors help in understanding the molecule's stability and its propensity to engage in various types of chemical reactions.
Global Reactivity Descriptors:
Global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rjpn.org
For context, a theoretical study on 2-aminophenol, a closely related compound, using DFT at the B3LYP/6-311G(d,p) level of theory, revealed its reactive nature compared to phenol (B47542) and 2-nitrophenol. rjpn.org It was found to be the most reactive of the three due to a smaller HOMO-LUMO gap. rjpn.org While specific values for this compound are not available in the cited literature, similar trends are expected due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The addition of a propyl group (-C₃H₇) is expected to have a minor electronic effect compared to the strong activating groups already present.
Other global descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a comprehensive picture of the molecule's reactivity. rjpn.orgrjpn.org
Table 1: Illustrative Global Reactivity Descriptors (Based on 2-aminophenol as a model) This table is illustrative and based on trends observed for similar aminophenol compounds. Actual values for this compound would require specific calculations.
| Parameter | Formula | Interpretation | Expected Trend for this compound |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Relatively small, suggesting high reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | Low, indicating it is a good electron donor. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Low. |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | Low, indicating it is a "soft" and reactive molecule. rjpn.org |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. | Moderate. |
Fukui Functions:
Condensed Fukui functions (fk⁺, fk⁻, and fk⁰) are calculated for each atomic site 'k':
fk⁺ : For nucleophilic attack (measures reactivity towards an electron-donating reagent).
fk⁻ : For electrophilic attack (measures reactivity towards an electron-accepting reagent).
fk⁰ : For radical attack.
For this compound, the electron-donating amino and hydroxyl groups strongly influence the electron density of the aromatic ring. It is expected that the carbon atoms ortho and para to these activating groups would be the most likely sites for electrophilic attack. Conversely, the oxygen and nitrogen atoms would be primary sites for interaction with electrophiles or for protonation.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, in the context of hydrodeoxygenation (HDO) of propylphenols, a reaction relevant for biofuel upgrading, studies have investigated the reaction pathways for various isomers. researchgate.netd-nb.info Although these studies focus on propylphenol rather than its amino-substituted counterpart, the general mechanisms, such as dealkylation, isomerization, and disproportionation, are relevant. acs.org The presence of the amino group in this compound would significantly alter the electron density of the aromatic ring, likely influencing the preferred reaction pathways and the stability of intermediates.
The characterization of a transition state (TS) is a key outcome of reaction pathway modeling. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy of the TS determines the activation energy (Ea) of the reaction, which is fundamental to understanding reaction kinetics.
For a hypothetical reaction, such as the electrophilic substitution on the aromatic ring of this compound, computational chemists would:
Model the geometries of the reactants (e.g., this compound and an electrophile).
Propose a reaction mechanism and identify potential intermediates and transition states.
Calculate the energies and geometries of all species along the proposed pathway.
Confirm the nature of the stationary points (minima for reactants/products/intermediates, first-order saddle point for TS) through frequency calculations.
This process allows for the determination of the most favorable reaction pathway by comparing the activation energies of competing routes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including IR, NMR, and UV-Visible spectra. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and other molecular vibrations. For this compound, key predicted vibrational bands would include:
O-H stretching of the phenolic group.
N-H stretching of the amino group.
C-H stretching of the aromatic ring and the propyl group.
C=C stretching within the aromatic ring.
C-O and C-N stretching.
Comparing the computed frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental IR spectra helps in assigning the observed bands to specific vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculations provide theoretical chemical shifts for each nucleus in the molecule, which can then be compared to experimental spectra. This comparison is a powerful method for structure elucidation and verification. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the propyl group, the non-equivalent aromatic protons, and the protons of the amino and hydroxyl groups.
Table 2: Predicted Spectroscopic Features for this compound This table presents expected spectroscopic features based on the known effects of functional groups. Precise values require specific quantum chemical calculations.
| Spectroscopy | Predicted Feature | Associated Functional Group/Atom |
|---|---|---|
| IR | Broad band ~3300-3400 cm⁻¹ | O-H stretch (phenolic) |
| Doublet ~3350-3500 cm⁻¹ | N-H stretch (primary amine) | |
| Bands ~2870-2960 cm⁻¹ | C-H stretch (propyl group) | |
| Bands ~1500-1600 cm⁻¹ | C=C stretch (aromatic ring) | |
| ¹H NMR | Triplet ~0.9 ppm | -CH₃ of propyl group |
| Sextet ~1.6 ppm | -CH₂- (middle) of propyl group | |
| Triplet ~2.5 ppm | -CH₂- (benzylic) of propyl group | |
| ¹³C NMR | Signals ~115-150 ppm | Aromatic carbons |
| Signals ~10-40 ppm | Propyl group carbons |
Solvent Effects and Solvation Models in Electronic and Structural Properties
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects using various solvation models, which can be broadly categorized as explicit or implicit.
Explicit Solvation Models: Involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.
Implicit Solvation Models (Continuum Models): Represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is one of the most widely used implicit models.
For this compound, which has polar -OH and -NH₂ groups capable of hydrogen bonding, the choice of solvent can impact its geometry, electronic structure, and reactivity. For example, a study on the cracking of 4-propylphenol (B1200801) over a zeolite catalyst found that co-feeding water (a polar, protic solvent) significantly delayed catalyst deactivation. mdpi.com This was attributed to water preventing the formation of certain deactivating species in the catalyst pores. mdpi.com
Using a solvation model like PCM, one could investigate:
Changes in the HOMO-LUMO gap: The polarity of the solvent can stabilize or destabilize the frontier molecular orbitals, thus altering the reactivity.
Geometric changes: Solvation can affect bond lengths and angles, particularly for the polar functional groups.
Reaction Energetics: The activation energies and reaction energies of a given pathway can be very different in solution compared to the gas phase due to the differential solvation of reactants, transition states, and products.
By applying these solvation models, a more realistic and accurate theoretical description of this compound's behavior in a specific medium can be achieved, bridging the gap between gas-phase calculations and experimental reality.
Derivatization Strategies and Applications in Analytical Chemistry
Methods for Enhancing Volatility and Chromatographic Performance
The presence of polar -OH and -NH2 functional groups in 2-Amino-4-propylphenol results in low volatility and potential for peak tailing in gas chromatography due to interactions with the stationary phase. sigmaaldrich.com Derivatization techniques aim to mask these polar groups, thereby increasing volatility and improving separation efficiency. phenomenex.blog
Silylation is a widely used derivatization method in GC analysis for compounds containing active hydrogen atoms, such as those in hydroxyl, amino, and thiol groups. sigmaaldrich.comphenomenex.blog The reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group, which increases the molecule's volatility and thermal stability. phenomenex.blog For this compound, both the amino and hydroxyl groups can be silylated.
Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.blogthermofisher.com MSTFA is a powerful silylating agent, and its by-products are volatile, which is advantageous for GC analysis. thermofisher.com The reaction with this compound would yield 2-(trimethylsilylamino)-4-propyl-1-(trimethylsilyloxy)benzene, a less polar and more volatile compound suitable for GC-MS analysis. The resulting derivative allows for enhanced separation and detection. thermofisher.com While specific studies on this compound are limited, the principles are well-established for analogous compounds like other aminophenols and amino acids. sigmaaldrich.comthermofisher.comcolostate.edu For example, N-trimethylsilylimidazole (TMSI) is effective for derivatizing hydroxyl groups and carboxylic acids, while BSTFA can derivatize amines and amides in addition to hydroxyls. phenomenex.blog
Table 1: Common Silylating Reagents and Their Applications
| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Amines, Amides, Thiols | Strong silyl donor, volatile by-products. phenomenex.blog |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines, Amides | One of the most common reagents; forms stable derivatives and volatile by-products. thermofisher.com |
| N-trimethylsilylimidazole | TMSI | Hydroxyls, Carboxylic Acids, Phenols, Thiols | Highly selective for hydroxyl groups. phenomenex.blog |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyls, Amines, Thiols | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an amine or alcohol with an acyl halide or anhydride (B1165640). For this compound, the primary amino group is a prime target for acylation, which reduces its polarity and basicity, leading to improved chromatographic peak shape. Acylation can be performed directly in aqueous samples. dphen1.com Reagents like acetic anhydride or isobutylchloroformate can be used. koreascience.krmdpi.com The reaction converts the polar amino group into a less polar amide, enhancing volatility for GC analysis.
Sulfonylation is the process of attaching a sulfonyl group (R-SO2) to a molecule. This is particularly useful for enhancing detectability in LC-MS but also modifies the compound's chromatographic properties. Reagents like dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) react with primary and secondary amines to form stable sulfonamide derivatives. nih.gov While often used to add a fluorophore (see section 6.2.1), the derivatization also improves retention on reverse-phase columns. nih.gov Studies on ortho-aminophenols have demonstrated regioselective C–H bond sulfonylation using sulfonyl hydrazides in the presence of a copper catalyst, indicating another potential pathway for derivatization, although this modifies the aromatic ring rather than the amino or hydroxyl group directly. rsc.org
Silylation Techniques for Amino and Hydroxyl Groups
Strategies for Enhancing Detection Sensitivity
For analyses requiring very low detection limits, derivatization can be employed to attach a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag to the this compound molecule. This is especially common in High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. actascientific.com
Fluorogenic reagents react with the analyte to form a product that is highly fluorescent, allowing for extremely sensitive detection. Since this compound contains a primary amino group, it is an ideal candidate for derivatization with common amine-reactive fluorogenic reagents.
o-Phthalaldehyde (B127526) (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. interchim.frresearchgate.net This reaction is specific for primary amines, and the resulting derivatives are well-suited for analysis by reversed-phase HPLC with fluorescence detection. researchgate.netthermofisher.com The process can be fully automated in modern HPLC systems for pre-column derivatization. thermofisher.comjasco-global.com However, the OPA derivatives can be unstable, so controlling the reaction and injection time is important. researchgate.net
9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to form stable, highly fluorescent adducts. jascoinc.comscielo.br The derivatization typically occurs under basic conditions. scielo.brnih.gov The combination of OPA and FMOC is often used in amino acid analysis to quantify both primary (via OPA) and secondary (via FMOC) amino acids in the same run. jascoinc.commdpi.com For this compound, derivatization with FMOC-Cl would yield a stable derivative with excellent fluorescence properties, enabling sensitive quantification. nih.gov
Table 2: Comparison of OPA and FMOC Derivatization Reagents
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |
|---|---|---|
| Target Analytes | Primary amines. interchim.fr | Primary and secondary amines. jascoinc.com |
| Reaction Speed | Very fast (seconds to minutes) at room temperature. interchim.fr | Fast, but may require slightly longer reaction times than OPA. scielo.br |
| Derivative Stability | Less stable, analysis should be prompt. researchgate.net | Generally stable for over 48 hours. nih.gov |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~455 nm). interchim.fr Can also be detected by UV absorption. jasco-global.com | Fluorescence (Ex: ~260 nm, Em: ~315 nm). jascoinc.com |
| Automation | Easily automated for pre-column derivatization. thermofisher.com | Easily automated for pre-column derivatization. thermofisher.com |
Chromogenic derivatization involves reacting the analyte to form a colored product that can be quantified using a UV-Visible spectrophotometer or a standard HPLC-UV detector. While generally less sensitive than fluorescence, this method is robust and uses common laboratory equipment.
For aminophenols, a classic chromogenic reaction is the formation of an indophenol (B113434) dye. oup.com In this reaction, the aminophenol reacts with another phenolic compound (such as phenol (B47542) or resorcinol) in an alkaline medium, often in the presence of an oxidizing agent, to produce a intensely colored indophenol product. oup.comresearchgate.nettandfonline.com This method has been automated for the determination of p-aminophenol in urine samples, where the resulting dye is measured at approximately 550 nm. oup.comresearchgate.net This principle is directly applicable to this compound. Another reagent, ninhydrin (B49086), reacts with the primary amino group of aminophenols to yield a purple-colored product known as Ruhemann's purple, which can be measured spectrophotometrically. researchgate.net
Table 3: Examples of Chromogenic Reagents for Aminophenols
| Reagent | Reaction Principle | Color of Derivative | Detection Wavelength (λmax) |
|---|---|---|---|
| Phenol/Resorcinol | Forms an indophenol dye in alkaline medium. oup.comresearchgate.net | Blue/Green-Blue | ~550-630 nm oup.com |
| Ninhydrin | Reacts with the primary amino group. researchgate.net | Purple (Ruhemann's purple) | ~547 nm researchgate.net |
| Silver Nanoparticles (AgNPs) | p-Aminophenol reduces Ag+ causing AgNP growth and a color change. sci-hub.se | Yellow to Brown/Red | ~407 nm sci-hub.se |
Fluorogenic Derivatization Reagents (e.g., OPA, FMOC)[21],
Applications in Complex Mixture Analysis
The derivatization strategies discussed are critical for the quantitative analysis of this compound in complex matrices such as environmental water and biological fluids (e.g., urine). sci-hub.sersc.org In these samples, the target analyte is often present at trace levels and surrounded by a multitude of potentially interfering substances.
Derivatization serves two main purposes in this context:
Selectivity: Reagents like OPA or FMOC are highly selective for amines, meaning they will not react with many other compounds in the matrix, thus simplifying the resulting chromatogram and reducing interference. actascientific.com
Sensitivity: By attaching a highly responsive tag, derivatization allows for the detection of this compound at concentrations far below what would be possible with the underivatized molecule. actascientific.com
For example, the determination of aminophenols in urine can serve as a biomarker for exposure to industrial chemicals like aniline. oup.comsci-hub.se Using chromogenic or fluorogenic derivatization coupled with HPLC allows for the necessary sensitivity and selectivity to measure biologically relevant concentrations. oup.comsci-hub.se Similarly, monitoring for phenolic compounds in industrial wastewater or surface water is an important part of environmental protection. koreascience.krrsc.org Derivatization followed by GC-MS or LC-FLD/UV analysis enables the reliable quantification of this compound in these challenging aqueous matrices. koreascience.krbohrium.com
Pre-column and Post-column Derivatization for HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile or thermally sensitive compounds. creative-proteomics.com However, polar analytes like this compound may exhibit poor retention on common reversed-phase columns. Derivatization is employed to convert the analyte into a less polar, more easily detectable derivative. actascientific.comactascientific.com This can be performed either before the sample is injected onto the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). chromatographytoday.com
Pre-column Derivatization
In this approach, the analyte is chemically modified before injection into the HPLC system. actascientific.com This method is widely used and offers several advantages, including the ability to remove excess reagent and by-products before analysis, thus preventing interference with the chromatogram. researchgate.net For aminophenols, derivatization can target either the amino or the phenolic hydroxyl group, or both. Reagents like dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride, Dns-Cl) react with phenols to create derivatives with enhanced UV or fluorescence detectability. ddtjournal.com Similarly, reagents such as phenylisothiocyanate (PITC) are used to derivatize amino groups. creative-proteomics.com The conversion of polar functional groups into more hydrophobic derivatives improves retention on reversed-phase columns. psu.edu
Advantages of Pre-column Derivatization:
A wide variety of reagents are available. creative-proteomics.com
Can decrease the polarity of analytes, improving retention on reversed-phase columns. researchgate.net
Excess reagents and by-products can be removed prior to injection. researchgate.net
Disadvantages of Pre-column Derivatization:
Derivatization reactions can be time-consuming. researchgate.net
Formation of multiple derivative products is possible if the analyte has several reactive sites.
The derivative must be stable throughout the chromatographic run. chromatographytoday.com
Post-column Derivatization
This technique involves adding a reagent to the column effluent, after the analytes have been separated. chromatographytoday.com The reaction takes place in a reactor between the column and the detector. A key advantage is that the original analyte is separated, avoiding issues with multiple derivative products from a single analyte. chromatographytoday.com Reagents like ninhydrin or o-phthalaldehyde (OPA) are commonly used for the post-column derivatization of amines and amino acids, producing intensely colored or fluorescent compounds. actascientific.comactascientific.com This approach is particularly useful when the derivatives are unstable, as they only need to be stable for the short time it takes to travel from the reactor to the detector. chromatographytoday.com
Advantages of Post-column Derivatization:
No interference from reagent peaks, as the reagent is introduced after separation. chromatographytoday.com
Can be used for less stable derivatives. chromatographytoday.com
Easier to automate. chromatographytoday.com
Disadvantages of Post-column Derivatization:
Requires additional hardware (pumps, reactors). chromatographytoday.com
Can lead to peak broadening due to increased dead volume. chromatographytoday.com
The derivatization reaction must be rapid. chromatographytoday.com
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Reaction Time | Can be lengthy; performed before injection. researchgate.net | Must be rapid; occurs online. chromatographytoday.com |
| Hardware | No additional HPLC hardware required. researchgate.net | Requires extra pumps and reaction coils. chromatographytoday.com |
| Reagent Interference | Possible, but excess can be removed. researchgate.net | Generally avoided as reagent is added after separation. chromatographytoday.com |
| Derivative Stability | Must be stable for the entire analysis time. chromatographytoday.com | Only needs to be stable until detection. chromatographytoday.com |
| Common Reagents | Dansyl chloride, PITC, FMOC-Cl. creative-proteomics.comddtjournal.com | Ninhydrin, o-phthalaldehyde (OPA). actascientific.com |
| Chromatographic Impact | Alters the chromatography of the analyte. psu.edu | Does not alter the separation of the analyte. chromatographytoday.com |
Derivatization for GC-MS Profiling of Amino Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov The polar and non-volatile nature of amino compounds like this compound, due to their ability to form hydrogen bonds, makes them unsuitable for direct GC analysis. researchgate.netsigmaaldrich.com Derivatization is therefore an essential step to increase their volatility and thermal stability by masking the polar -OH and -NH2 functional groups. sigmaaldrich.commdpi.com The two most common derivatization strategies for this purpose are silylation and acylation. jfda-online.comresearchgate.net
Silylation
Silylation is a widely used derivatization technique where an active hydrogen in a functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.czchemcoplus.co.jp This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and thermally stable. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. researchgate.netsigmaaldrich.com MTBSTFA is particularly noted for forming tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comchemcoplus.co.jp The resulting derivatives often produce characteristic fragments in the mass spectrometer, which aids in their identification. sigmaaldrich.com
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by reacting it with a compound containing an active hydrogen, such as an amine or a phenol. researchgate.netgcms.cz This process converts the polar functional groups into less polar and more volatile esters and amides. gcms.cz Fluorinated acylating reagents, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are frequently used. psu.edumdpi.com These reagents not only increase volatility but also introduce electronegative fluorine atoms, which can significantly enhance the sensitivity of detection using an electron capture detector (ECD) and can produce characteristic mass spectra. researchgate.net A two-step derivatization, such as esterification of carboxyl groups followed by acylation of amino and hydroxyl groups, is a common approach for amino acids. mdpi.com
| Strategy | Reagent | Abbreviation | Target Functional Groups | Key Advantages |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH, -SH | Powerful silylating agent, volatile by-products. researchgate.net |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -COOH, -SH | Forms very stable derivatives (TBDMS) resistant to hydrolysis. sigmaaldrich.comchemcoplus.co.jp | |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2, -SH | Increases volatility and ECD response; forms stable derivatives. mdpi.com |
| Methyl Chloroformate | MCF | -NH2, -OH, -COOH | Rapid reaction, applicable to a wide range of metabolites. acs.orgnih.gov |
Neutral Loss Acquisition Mode in Mass Spectrometry after Derivatization
Tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. uab.edu Several specialized scan modes can be employed in tandem mass spectrometry, including the neutral loss scan (NLS). wikipedia.orgut.ee
The neutral loss scan mode is designed to detect all precursor ions in a sample that fragment by losing a specific, common neutral molecule. wikipedia.orgwaters.com In this experiment, both mass analyzers are scanned simultaneously, but with a constant mass offset that corresponds to the mass of the neutral fragment being lost. waters.comunt.edu This technique is exceptionally powerful for selectively identifying all compounds belonging to a specific chemical class or those containing a particular functional group, especially after a derivatization reaction that introduces a common structural moiety designed to undergo a characteristic fragmentation. ut.eenih.gov
For the analysis of amino compounds like this compound, derivatization can be coupled with a neutral loss scan to create a highly specific and sensitive detection method. nih.gov For example, a study demonstrated the use of diethyl ethoxymethylenemalonate (DEEMM) as a derivatizing reagent for amino compounds. ut.eenih.govresearchgate.net The DEEMM derivatives of primary and secondary amines consistently lose a neutral ethanol (B145695) molecule (loss of 46 Da) upon fragmentation. ut.eeunito.it By setting up a neutral loss scan for 46 Da, it is possible to selectively detect all compounds in a complex mixture that have been derivatized with DEEMM, effectively generating an "amino compound profile" of the sample. nih.govresearchgate.net This approach allows for the targeted identification of both known and potentially unknown amino compounds within a complex matrix. nih.gov
Role in Polymer Chemistry and Advanced Materials Development
Utilization as Monomers in Polymer Synthesis
The presence of two distinct reactive sites on the 2-Amino-4-propylphenol molecule enables its participation in various polymerization reactions. It can be incorporated into polymer backbones to create materials with specific thermal, mechanical, and chemical characteristics.
Polycondensation is a fundamental process in polymer synthesis where monomers join together with the elimination of a small molecule, such as water. While this compound is not a conventional diamine monomer typically used for linear polyamides or polyimides, its dual functionality allows for the creation of more complex polymer architectures.
Aminophenols can undergo oxidative polycondensation, often catalyzed by oxidants like hydrogen peroxide (H₂O₂) or in the presence of enzymes, to form poly(aminophenol)s. nih.govtandfonline.com These reactions can result in oligomers with both phenylene and amino-type linkages. tandfonline.com More relevant to traditional polycondensation, aminophenol derivatives are used to synthesize high-performance polymers like poly(hydroxyamide)s (PHAs) and, subsequently, polybenzoxazoles (PBOs). In a process analogous to the synthesis of PHAs, this compound's amino group can react with the acyl chloride groups of a diacid chloride (such as isophthaloyl dichloride). This reaction would yield a polyamide with pendant hydroxyl and propyl groups along its chain. These pendant groups can enhance solubility and provide sites for further chemical modification.
Alternatively, both the amino and hydroxyl groups can participate in the polymerization. For instance, when reacted with a diacid chloride, this compound can form poly(ester-amide)s, where ester linkages are formed at the hydroxyl site and amide linkages at the amino site. ekb.eg This approach creates polymers with a combination of properties derived from both polyester (B1180765) and polyamide segments.
The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride to first form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. azom.comvt.edudakenchem.com Using this compound in conjunction with a traditional diamine would introduce it as a comonomer, resulting in a polyimide structure featuring reactive hydroxyl side groups. These groups can alter the polymer's properties, such as adhesion and moisture uptake, and serve as cross-linking sites.
Table 1: Representative Polycondensation Conditions for Aminophenol-Based Polymers This table is based on analogous reactions reported for other aminophenol monomers.
| Parameter | Condition | Source |
|---|---|---|
| Reaction Type | Polycondensation for Poly(o-hydroxyamide) | |
| Monomers | 5,5'-Methylenebis(2-aminophenol), Isophthaloyl Dichloride | |
| Solvent | Dimethylacetamide (DMAA) | |
| Temperature | Cooled to 0 to -5°C before reagent addition | |
| Notes | Reaction leads to a polymer precursor for polybenzoxazoles. |
Ring-Opening Polymerizations with Amino-Functionalized Oxazolines
Ring-opening polymerization (ROP) is a versatile method for synthesizing a variety of polymers, including polyesters and polyamides. In the context of this compound, its structure is highly relevant to the ROP of cyclic esters like lactide (LA) and ε-caprolactone (CL), where it can be used to form initiator or catalyst systems.
Research has shown that metal complexes featuring aminophenolate ligands are effective catalysts for the ring-opening polymerization of lactides. researchgate.netmdpi.comgoogle.com In these systems, a ligand derived from an aminophenol is reacted with a metal salt (e.g., of zinc, niobium, or tantalum) to form a metal complex. researchgate.netnih.gov This complex then acts as an initiator for the polymerization. Studies of the polymer microstructure have revealed that the aminophenolate ligand itself initiates the ROP, demonstrating a direct role for the aminophenol structure in the polymerization process. researchgate.net
A chiral aminophenol ligand, for example, can be used to synthesize zinc complexes that produce polylactides (PLAs) with controlled stereochemistry (e.g., high isotacticity), narrow molecular weight distributions, and predictable molecular weights. nih.gov Therefore, this compound could be employed as a precursor to synthesize a specific aminophenolate ligand. This ligand, when complexed with a suitable metal, could catalyze the ROP of various cyclic esters to produce biodegradable polymers with tailored properties for applications in packaging and biomedicine.
Table 2: Performance of Aminophenol-Based Catalysts in Ring-Opening Polymerization This table presents data for analogous aminophenolate catalyst systems.
| Catalyst System | Monomer | Result | Source |
|---|---|---|---|
| Zwitterionic Nb/Ta complexes with aminophenol scaffolds | rac-Lactide (rac-LA), L-Lactide (L-LA) | Produced heterotactically enriched PLA with good molecular weight control. | researchgate.net |
| Chiral aminophenolate zinc complexes | rac-Lactide (rac-LA) | Produced PLAs with moderate to high isotacticity and narrow polydispersities. | nih.gov |
Chemical Modification of Polymeric Materials
Chemical modification of pre-existing polymers is a critical strategy for enhancing their properties or introducing new functionalities without completely re-synthesizing the material. This compound is an excellent candidate for this purpose due to its reactive amino and hydroxyl groups, which can be covalently attached to polymer backbones through grafting reactions. nih.gov
A common technique involves "grafting to," where a functional molecule is attached to a reactive polymer. nih.gov For example, polypropylene (B1209903), a widely used commodity plastic, can be first functionalized with maleic anhydride (B1165640) to create reactive sites. These anhydride groups can then readily react with the amino group of this compound to form a stable covalent bond. cnr.it This process effectively tethers the antioxidant phenolic moiety to the polypropylene backbone, creating a macromolecular stabilizer. cnr.it This prevents the additive from leaching out over time, which is a common issue with non-bonded stabilizers.
The reactivity of aminophenols has also been leveraged in bioconjugation, where they are used to modify proteins. nih.gov This highlights the chemoselectivity of the functional groups for forming covalent linkages under specific conditions. Similarly, the amino or hydroxyl group of this compound can be used to modify the surfaces of other polymers, imparting properties such as antioxidant capacity, improved dyeability, or enhanced adhesion. nih.gov
Characterization of this compound as a Polymer Degradation Product (e.g., in polycarbonates)
The identification of degradation products is crucial for understanding the long-term stability and environmental impact of polymeric materials. Polycarbonates, particularly those based on bisphenol A, are known to degrade through the hydrolysis of their carbonate linkages, especially when exposed to heat, moisture, or certain chemicals. researchgate.net This process typically releases the constituent bisphenol monomers.
While this compound is not a standard component of common polycarbonates, its structure is relevant in the context of specialty copolymers and additives. For instance, structurally similar compounds like 2-methyl-4-propylphenol (B97813) are used as unsaturated monohydric phenols in the synthesis of polysiloxane-polycarbonate copolymers. epo.org The presence of such propylphenol-containing structures within a polymer matrix means they could potentially be released during degradation.
If a specialty polycarbonate were synthesized using a monomer that includes the this compound moiety, or if a compound with this structure were used as an additive, it would be expected to be released as a degradation product upon chain scission. Furthermore, studies on the degradation of other complex chemicals, such as acetaminophen (B1664979), show that 4-aminophenol (B1666318) is a known breakdown product, demonstrating the chemical stability of the aminophenol structure as an end-product of degradation pathways. rsc.org Therefore, the characterization of potential leachates or degradation products from complex or modified polycarbonates could reveal the presence of this compound, necessitating analytical monitoring to assess any toxicological or environmental impact.
Biocatalytic Transformations and Environmental Biotransformation
Enzymatic Hydroxylation and Functionalization
Enzymes, particularly oxidoreductases, can functionalize alkylphenols through highly selective hydroxylation reactions. These biocatalysts operate under mild conditions and can override the inherent chemical reactivity of a substrate to achieve specific product outcomes. nih.gov
Vanillyl alcohol oxidase (VAO), an oxidoreductase from the fungus Penicillium simplicissimum, demonstrates notable activity on 4-alkylphenols with short alkyl chains. scispace.comnih.gov This enzyme catalyzes the enantioselective hydroxylation of substrates like 4-propylphenol (B1200801) and 4-ethylphenol (B45693). nih.gov The reaction stereospecifically converts these phenols into their corresponding (R)-1-(4'-hydroxyphenyl)alcohols with a high enantiomeric excess (ee) of 94%. nih.govresearchgate.net The proposed mechanism involves the formation of a p-quinone methide intermediate, which is then stereospecifically attacked by a water molecule. scispace.com The resulting (R)-alcohols are poor substrates for further oxidation by VAO, which preferentially oxidizes the (S)-enantiomer, thus preventing the formation of significant amounts of ketone byproducts. nih.gov This high selectivity makes VAO a valuable biocatalyst for producing chiral aromatic alcohols. researchgate.net
To elucidate the source of the oxygen atom incorporated during hydroxylation, isotope labeling experiments are a critical tool. symeres.com Studies performed on the VAO-mediated conversion of 4-alkylphenols have utilized water enriched with the heavy oxygen isotope (¹⁸O). nih.govscispace.com These experiments conclusively demonstrated that the oxygen atom introduced into the benzylic position of the alkyl side chain originates from water, not from molecular oxygen. nih.govscispace.com This finding supports a mechanism where the enzyme facilitates the oxidation of the phenol (B47542) to a p-quinone methide intermediate, which is subsequently hydrated by a water molecule from the solvent. scispace.comscispace.com In contrast, studies with other hydroxylating enzymes, such as the heme enzyme LmbB2, have shown that the oxygen atom can be derived from hydrogen peroxide (H₂O₂). nih.govacs.org
The structure of the alkylphenol substrate, particularly the nature of its substituents, significantly influences the outcome of biocatalytic transformations by enzymes like VAO. nih.gov The length of the 4-alkyl chain is a primary determinant of the reaction's regioselectivity. researchgate.net
Short-chain 4-alkylphenols (e.g., 4-ethylphenol, 4-propylphenol) are primarily hydroxylated to form the corresponding aromatic alcohols. nih.govnih.gov However, this reaction often competes with a side reaction that leads to the formation of dehydrogenated products (e.g., 4-vinylphenol). nih.govresearchgate.net For 4-n-propylphenol, the yield of the dehydrogenated side product, 1-(4′-hydroxyphenyl)propene, is approximately 32%. nih.gov
Medium-chain 4-alkylphenols are almost exclusively dehydrogenated by VAO to produce the corresponding 1-(4′-hydroxyphenyl)alkenes. nih.gov This shift in reactivity is attributed to increased hydrophobicity and size of the alkyl chain, which may limit water accessibility to the active site. scispace.comnih.gov
Aromatic ring substituents also exert a strong influence. The presence of a methoxy (B1213986) group at the C2 position, as in 2-methoxy-4-propylphenol (B1219966), nearly abolishes the competing dehydrogenation side reaction. nih.govacs.org This results in the formation of 1-(4'-hydroxy-3'-methoxyphenyl)propanol with less than 1% of the vinylic product (isoeugenol) being formed. nih.govscispace.com
The following table summarizes the influence of different substrates on the products generated by Vanillyl Alcohol Oxidase.
Isotope Labeling Studies for Oxygen Incorporation Mechanisms
Microbial Degradation Pathways of Aminophenols
Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds like aminophenols as sources of carbon, nitrogen, and energy. nih.govfrontiersin.org The degradation of these compounds is essential for their removal from contaminated environments. researchgate.net
A key example of aminophenol degradation is found in Burkholderia sp. strain RKJ 800, which can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.gov This represents a novel degradation pathway. The process is initiated by a 4C2AP-deaminase enzyme, which removes the amino group to form 4-chlorocatechol (B124253). nih.gov This initial step is followed by the cleavage of the aromatic ring. frontiersin.orgnih.gov This pathway serves as a valuable model for understanding the potential microbial degradation of other substituted aminophenols, including 2-Amino-4-propylphenol. Similarly, Burkholderia sp. strain AK-5 has been shown to degrade 4-aminophenol (B1666318) by first converting it to 1,4-benzenediol and then to 1,2,4-trihydroxybenzene. nih.govcapes.gov.br The aerobic degradation pathway for 2-aminophenol (B121084) has also been described in several Pseudomonas species and involves the enzyme 2-aminophenol-1,6-dioxygenase, which directly cleaves the aromatic ring to form 2-aminomuconic 6-semialdehyde. frontiersin.orgplos.org
The elucidation of degradation pathways relies on the identification of key metabolic intermediates. In the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, two major intermediates have been characterized using high-performance liquid chromatography and gas chromatography-mass spectrometry. nih.gov
4-Chlorocatechol : This is the product of the initial deamination of 4C2AP. nih.gov Its formation is confirmed by the detection of 4C2AP-deaminase activity in the cell extracts. nih.gov
3-Chloro-cis,cis-muconate : The aromatic ring of 4-chlorocatechol is cleaved by the enzyme 4-chlorocatechol-1,2-dioxygenase, leading to the formation of this muconic acid derivative. nih.gov
In a related pathway, the degradation of 4-aminophenol by Burkholderia sp. AK-5 proceeds through 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase to yield maleylacetic acid. nih.gov The degradation of 2-aminophenol by other bacteria produces intermediates such as 2-aminomuconic acid and 4-oxalocrotonic acid. plos.org
The following table lists key intermediates identified in the microbial degradation of substituted aminophenols.
Enzymology of Microbial Degradation (e.g., deaminase, dioxygenase activities)
The microbial degradation of aminophenols is a multifaceted process involving a variety of enzymes that facilitate the breakdown of the aromatic ring. While direct studies on this compound are limited, the enzymatic degradation of related aminophenol compounds provides a strong model for its likely biotransformation pathways. The degradation of these compounds generally commences with either ring cleavage or hydrolytic deamination. frontiersin.org
Deaminase Activity: In many bacterial species, the initial step in the degradation of chloroaminophenols, which are structurally related to this compound, is hydrolytic deamination catalyzed by a deaminase. frontiersin.org For instance, the degradation of 2-chloro-4-aminophenol in an Arthrobacter sp. begins with its conversion to chlorohydroquinone, a reaction mediated by a deaminase. frontiersin.org This suggests that a similar deaminase-catalyzed removal of the amino group could be an initial step in the metabolism of this compound.
Dioxygenase Activity: Dioxygenases are crucial enzymes in the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the substrate, often leading to ring cleavage. In the degradation of 2-aminophenol, a 2-aminophenol-1,6-dioxygenase is responsible for cleaving the aromatic ring to form 2-aminomuconic-6-semialdehyde. frontiersin.org Similarly, the degradation of 4-aminophenol in Burkholderia sp. strain AK-5 involves a 1,2,4-trihydroxybenzene 1,2-dioxygenase that cleaves the benzene (B151609) ring of 1,2,4-trihydroxybenzene to produce maleylacetic acid. nih.gov
In the context of alkylphenols, such as the related 4-propylphenol, alkylphenol hydroxylases and extradiol dioxygenases play key roles. For example, Rhodococcus rhodochrous EP4 utilizes a two-component alkylphenol hydroxylase to degrade 4-ethylphenol, followed by meta-cleavage of the resulting 4-ethylcatechol (B135975) by an extradiol dioxygenase. frontiersin.org This hydroxylase has shown high specific activity for both 4-ethylphenol and 4-propylphenol. frontiersin.orgresearchgate.net It is plausible that this compound could be similarly hydroxylated and subsequently undergo ring cleavage by a dioxygenase.
The table below summarizes key enzymes involved in the degradation of related aromatic compounds, which are likely analogous to the enzymes that would act on this compound.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Microbial Source Example |
| Deaminase | Deaminase | 2-Chloro-4-aminophenol | Chlorohydroquinone | Arthrobacter sp. SPG frontiersin.org |
| Dioxygenase | 2-Aminophenol-1,6-dioxygenase | 2-Aminophenol | 2-Aminomuconic-6-semialdehyde | Pseudomonas sp. frontiersin.org |
| Dioxygenase | 1,2,4-Trihydroxybenzene 1,2-dioxygenase | 1,2,4-Trihydroxybenzene | Maleylacetic acid | Burkholderia sp. strain AK-5 nih.gov |
| Hydroxylase | Alkylphenol hydroxylase (AphAB) | 4-Ethylphenol, 4-Propylphenol | 4-Ethylcatechol | Rhodococcus rhodochrous EP4 frontiersin.orgresearchgate.net |
| Dioxygenase | Alkylcatechol 2,3-dioxygenase (AphC) | 4-Alkylcatechols | Meta-cleavage products | Rhodococcus sp. frontiersin.org |
Bioactivation and Biotransformation Processes in Model Systems
Bioactivation is the metabolic process whereby a less reactive compound is converted into a more reactive metabolite. In the case of aminophenols, this can lead to the formation of electrophilic intermediates. While specific data on this compound is scarce, studies on related compounds in model systems offer insights into potential biotransformation pathways.
For instance, the biotransformation of 4-aminophenol in Burkholderia sp. strain AK-5 proceeds through its conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene before ring cleavage. nih.gov This highlights hydroxylation as a key biotransformation step. The enzymes responsible for these initial hydroxylation steps are induced in the presence of 4-aminophenol. nih.gov
In Rhodococcus species, the catabolism of 4-alkylphenols is initiated by a two-component alkylphenol hydroxylase, which is highly active towards 4-propylphenol. frontiersin.orgresearchgate.net This suggests that a primary biotransformation step for this compound in such systems would be hydroxylation of the aromatic ring.
Furthermore, research on the metabolism of the food additive 2,6-di-tert-butyl-4-methylphenol (BHT) has shown that hydroxylation of an alkyl side chain can lead to the formation of a reactive quinone methide intermediate. researchgate.net This raises the possibility that the propyl group of this compound could also be a site for metabolic attack, potentially leading to bioactivation.
The following table outlines observed biotransformation steps in model systems for compounds related to this compound.
| Model System | Compound | Key Biotransformation Step(s) | Resulting Intermediate(s) |
| Burkholderia sp. strain AK-5 | 4-Aminophenol | Hydroxylation | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene nih.gov |
| Rhodococcus rhodochrous EP4 | 4-Propylphenol | Hydroxylation | 4-Propylcatechol (postulated) frontiersin.org |
| Mouse Lung Microsomes | 2,6-di-tert-butyl-4-methylphenol (BHT) | Hydroxylation of tert-butyl group, followed by oxidation | Quinone methide researchgate.net |
These examples from model systems illustrate that hydroxylation, either on the aromatic ring or the alkyl substituent, is a predominant initial biotransformation process for phenols and aminophenols. These hydroxylated intermediates are then susceptible to further enzymatic action, such as ring cleavage by dioxygenases, leading to their complete degradation.
Environmental Occurrence and Degradation Mechanisms of Aminopropylphenols
Sources and Pathways of Introduction into the Environment
Aminophenols, including isomers like 2-aminophenol (B121084) and 4-aminophenol (B1666318), are not typically found in high concentrations in the natural environment but are introduced primarily through anthropogenic activities. pjoes.com They are versatile chemical intermediates used in the manufacturing of a wide array of products.
Key anthropogenic sources include:
Industrial Manufacturing: Aminophenols are precursors in the synthesis of pharmaceuticals, dyes, and plastics. plos.org Specifically, 4-aminophenol is the final intermediate in the industrial production of paracetamol and is also used to create other pharmaceuticals and dyes. wikipedia.org Effluents from these manufacturing facilities are a primary pathway for their release into water systems. plos.orgbibliotekanauki.pl
Consumer Products: Certain aminophenols are used as developers in oxidation hair dyes and as dyeing agents for textiles, furs, and feathers. d-nb.infonj.gov Wastewater from households and commercial establishments using these products contributes to their environmental load.
Secondary Formation: Aminophenols can also be introduced into the environment as degradation products of other chemical compounds. For instance, the widely used analgesic acetaminophen (B1664979) (paracetamol) can be microbially transformed into the more toxic p-aminophenol in wastewater treatment plants (WWTPs). scienceopen.com Similarly, certain natural pesticides, such as benzoxazinoids found in crops like wheat and maize, can degrade into aminophenols in the soil. researchgate.net
Once released, their high water solubility and low vapor pressure mean that aminophenols are predominantly found in the aqueous phase, with a low potential for volatilization from water surfaces. oecd.org This makes aquatic ecosystems the primary recipients of this class of compounds.
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes, primarily driven by light (photodegradation) and chemical reactions (oxidation).
Photodegradation is a significant pathway for the breakdown of aminophenols in the environment. These compounds can be degraded through direct absorption of sunlight or through indirect reactions with photochemically generated species.
Direct Photolysis: p-Aminophenol is known to be unstable in sunlight, turning violet upon exposure, and it has an absorption maximum at 294 nm, which falls within the environmental UV spectrum. oecd.org This suggests that direct photolysis by sunlight can contribute to its degradation. oecd.org
Indirect Photo-oxidation: In the atmosphere, aminophenols are expected to be degraded by reacting with hydroxyl radicals (•OH). The calculated atmospheric half-life for p-aminophenol via this process is approximately 0.144 days. oecd.org
Photocatalysis: The degradation of aminophenols is significantly accelerated in the presence of semiconductor photocatalysts. Studies have demonstrated the effective degradation of 2-aminophenol and 4-aminophenol using catalysts like titanium dioxide (TiO₂), bismuth vanadate (B1173111) (BiVO₄), and copper(I) oxide (Cu₂O) under visible or UV light. derpharmachemica.comcapes.gov.brtsijournals.com The process often involves the generation of highly reactive hydroxyl radicals. The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can further enhance the rate of photocatalytic degradation. derpharmachemica.comtsijournals.comderpharmachemica.com For example, the complete degradation of 10 ppm of 2-aminophenol was achieved in 5 hours of visible light irradiation in the presence of BiVO₄ and H₂O₂. derpharmachemica.com
Chemical oxidation, particularly through advanced oxidation processes (AOPs), is an effective method for degrading aminophenols in water.
Fenton and Photo-Fenton Oxidation: The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals, has been shown to be highly effective in degrading p-aminophenol and m-aminophenol. bibliotekanauki.plresearchgate.netijircms.com The efficiency of this process is dependent on operational parameters such as pH (optimal around 3.0), temperature, and the concentrations of H₂O₂ and Fe²⁺. bibliotekanauki.pl Under optimal conditions, a degradation efficiency of over 75% for p-aminophenol was achieved within 50 minutes. bibliotekanauki.pl The photo-Fenton process, which incorporates UV light, can further accelerate the oxidation rate. researchgate.net
Oxidation in Air and Water: p-Aminophenol is known to undergo rapid oxidation in the presence of air. oecd.org This oxidation process in water can lead to the formation of highly colored polymeric quinoid structures. oecd.org The half-life of p-aminophenol in purified water has been reported as 7.67 days, while in de-chlorinated tap water, it was significantly shorter at 7.23 hours, highlighting the influence of water matrix components on oxidation rates. oecd.org
Electrochemical Oxidation: This method uses an electric current to generate oxidizing species on the surface of an electrode. For p-aminophenol, electrochemical oxidation using rare earth-doped lead dioxide electrodes has been shown to effectively degrade the compound. frontiersin.org The process involves the generation of adsorbed hydroxyl radicals which attack the p-aminophenol molecule, breaking it down into smaller organic acids like maleic acid and formic acid, and ultimately mineralizing it to CO₂ and H₂O. frontiersin.org
Photodegradation under UV Irradiation
Biotic Degradation Processes in Environmental Matrices
Microorganisms play a crucial role in the breakdown of organic pollutants, including aminophenols, in soil and water.
A variety of bacteria have demonstrated the ability to degrade aminophenols, often utilizing them as their sole source of carbon, nitrogen, and energy. nih.gov
Degrading Microorganisms: Bacterial strains from genera such as Burkholderia, Pseudomonas, and Arthrobacter are known to metabolize different isomers of aminophenols and their chlorinated derivatives. d-nb.infonih.govnih.gov
Degradation Pathways: The initial steps in the microbial degradation of aminophenols can vary depending on the specific isomer and the microbial strain.
For 2-aminophenol , the pathway in Pseudomonas sp. and Burkholderia xenovorans LB400 is initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the aromatic ring. plos.orgnih.gov
For 4-aminophenol , one proposed pathway in Burkholderia sp. AK-5 involves two successive hydroxylation steps, converting it first to 1,4-benzenediol and then to 1,2,4-benzenetriol, which is subsequently cleaved. nih.govresearchgate.net
For some chloroaminophenols, degradation can begin with the removal of the amino group (deamination), catalyzed by a deaminase enzyme, before ring cleavage occurs. d-nb.infonih.gov
Enzymatic Oxidation: In some cases, enzymes can catalyze oxidation in the presence of an oxidant. An enzyme isolated from Serratia marcescens was found to catalyze the degradation of 4-aminophenol in the presence of hydrogen peroxide. researchgate.net The degradation proceeded through the formation of benzoquinone, followed by organic acids, and finally mineralization to CO₂ and H₂O. researchgate.net
The following table summarizes findings on the microbial degradation of various aminophenols.
Table 1: Microbial Degradation of Various Aminophenols
| Compound | Microorganism | Key Degradation Step/Pathway | Reference |
|---|---|---|---|
| 2-Aminophenol | Pseudomonas sp. AP3, Burkholderia xenovorans LB400 | Ring cleavage by 2-aminophenol-1,6-dioxygenase | plos.orgnih.gov |
| 4-Aminophenol | Burkholderia sp. AK-5 | Conversion to 1,2,4-trihydroxybenzene via hydroxylation | nih.govresearchgate.net |
| 2-Chloro-4-aminophenol | Arthrobacter sp. SPG | Initial deamination to form chlorohydroquinone | d-nb.info |
| 4-Chloro-2-aminophenol | Burkholderia sp. RKJ 800 | Initial deamination to form 4-chlorocatechol (B124253) | nih.gov |
| 4-Aminophenol | Serratia marcescens (enzyme) | Catalyzed oxidation with H₂O₂ to form benzoquinone | researchgate.net |
The rate and extent of aminopropylphenol degradation can vary significantly between different environmental settings, influenced by factors like oxygen availability, soil type, and the composition of the native microbial community.
Aerobic vs. Anaerobic Conditions: A study on various phenol (B47542) derivatives in Japanese paddy soils demonstrated a stark difference in degradation rates between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. researchgate.net Under aerobic conditions, compounds including 4-n-propylphenol were degraded relatively quickly, with half-lives ranging from 2 to 19 days. researchgate.net However, under anaerobic (flooded) conditions, the degradation was much slower, and while 4-n-propylphenol was still degraded, other alkylphenols with more complex structures were highly persistent. researchgate.net The half-lives for phenol and p-cresol (B1678582) under anaerobic conditions ranged from 24 to over 700 days. researchgate.net
Influence of Soil Biota: The native microbial population plays a key role. In a microcosm study, the bacterium Arthrobacter sp. SPG degraded 2-chloro-4-aminophenol more rapidly in sterile soil (where it was the only microorganism) than in non-sterile soil, suggesting competition with other microbes or other complex interactions in a natural soil environment. d-nb.info
Wastewater Treatment Ecosystems: In the specific ecosystem of a wastewater treatment plant, the degradation of certain compounds can be incomplete. Studies have shown that the microbial degradation of the drug acetaminophen leads to the accumulation of p-aminophenol, indicating a metabolic bottleneck where the initial compound is degraded faster than its intermediate product. scienceopen.com Furthermore, the presence of aromatic pollutants like p-aminophenol in these bioreactors can create selective pressure that promotes the proliferation of bacteria carrying antibiotic resistance genes, a significant environmental and health concern. nih.gov
The following table presents data on the degradation half-lives of phenol derivatives in paddy soils, illustrating ecosystem-specific rates.
Table 2: Degradation Half-Lives of Phenol Derivatives in Japanese Paddy Soils
| Compound | Condition | Half-Life Range (days) | Reference |
|---|---|---|---|
| Phenol & Alkyl-derivatives | Aerobic | 2 - 19 | researchgate.net |
| Phenol | Anaerobic | 24 - 260 | researchgate.net |
| p-Cresol | Anaerobic | 11 - 740 | researchgate.net |
| 4-n-Propylphenol | Anaerobic | Degradation detected in one soil type (rate not specified) | researchgate.net |
| Other branched alkylphenols | Anaerobic | Not degraded over 224 days | researchgate.net |
Microbial Degradation in Soil and Water Systems[2],
Environmental Monitoring and Analytical Methodologies for Detection in Environmental Samples
Effective monitoring of aminopropylphenols in environmental matrices such as water and soil is crucial for assessing their potential environmental impact. Due to the diverse and often complex nature of these samples, a variety of analytical techniques are employed.
Prior to analysis, environmental samples typically require a preparation step to extract and concentrate the target analytes and to remove interfering substances from the matrix. Common techniques for aqueous samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). sustainability-directory.com For soil and sediment samples, methods like accelerated solvent extraction (ASE) may be utilized. researchgate.net The choice of extraction sorbent and solvent is critical for achieving good recovery of the target aminophenol isomers.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating aminophenol isomers. researchgate.netoup.com
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of aminophenols. nih.govresearchgate.net Reversed-phase columns, such as C18, are frequently employed. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, and the pH are optimized to achieve good separation of the isomers. nih.govsielc.com For instance, a method for the simultaneous determination of aminophenol isomers used a mixed-mode stationary phase with both SCX and C18 moieties and a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol. nih.govresearchgate.net
Gas Chromatography (GC): GC is another powerful technique for the analysis of aminophenols. However, due to their polarity and potential for thermal degradation, derivatization is often necessary to improve their volatility and chromatographic behavior. oup.comnih.gov A common approach involves acylation of the amino and hydroxyl groups. oup.com For example, a method for analyzing aminophenol isomers in water involved a two-step derivatization with acetic anhydride (B1165640) followed by trifluoroacetic anhydride. oup.com
A range of detectors can be coupled with chromatographic systems for the quantification of aminophenols.
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectrophotometric detectors are commonly used with HPLC. The wavelength for detection is chosen based on the absorbance maxima of the aminophenol isomers, which is typically around 275-285 nm. nih.govsielc.com
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS and GC-MS), provides high sensitivity and selectivity, allowing for the definitive identification and quantification of analytes even at trace levels. oup.comnih.govnih.gov LC-MS/MS methods, using techniques like electrospray ionization (ESI), are particularly powerful for analyzing complex environmental samples. nih.govnih.gov GC-MS is also widely used, often after a derivatization step, to identify and quantify aminophenol isomers based on their mass spectra. oup.comnih.gov
The table below summarizes some analytical methodologies that could be adapted for the detection of 2-Amino-4-propylphenol in environmental samples, based on methods developed for other aminophenol isomers.
| Analytical Technique | Sample Type | Sample Preparation | Column | Detection Method | Key Findings | Reference |
| HPLC-UV | River Water | - | Duet SCX/C18 | UV at 285 nm | Successful simultaneous determination of aminophenol isomers. | nih.govresearchgate.net |
| GC-ECD | Water | Derivatization (acetylation and trifluoroacetylation) | Capillary Column | Electron Capture Detector (ECD) | High sensitivity for trace analysis of aminophenol isomers. | oup.com |
| GC-MS | Human Hair | Base extraction and neutralization, followed by derivatization with trifluoroacetic anhydride | - | Mass Spectrometry (MS) | Clear identification of several aminophenol and diamine components. | nih.gov |
| LC-MS/MS | Tablets | - | Reversed-phase C18 | Electrospray Ionization (ESI) - Triple Quadrupole MS | High sensitivity and quantification of p-aminophenol impurity. | nih.gov |
| HPLC-UV | - | - | Primesep 100 (mixed-mode) | UV at 275 nm | Separation and analysis of 4-aminophenol. | sielc.com |
Table 1: Examples of Analytical Methodologies for Aminophenols
The environmental fate of aminophenols is significantly influenced by biodegradation processes. Microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown. d-nb.inforesearchgate.net
Aerobic Degradation: Under aerobic conditions, the biodegradation of aminophenols can proceed through various pathways. For instance, the degradation of 4-aminophenol by Pseudomonas sp. has been observed to be effective. researchgate.net The degradation of 2-chloro-4-aminophenol by Arthrobacter sp. was initiated by a deaminase, which converted it to chlorohydroquinone. d-nb.info
Anaerobic Degradation: The degradation of aminophenols can also occur under anaerobic conditions, although the rates and pathways may differ. For example, 2-aminophenol has been shown to be mineralized under methanogenic conditions. wur.nl
The structure of the aminophenol, including the nature and position of substituents, can influence its biodegradability.
In addition to biodegradation, abiotic processes can contribute to the transformation of aminophenols in the environment.
Oxidation: Aminophenols can undergo oxidation reactions. For example, o-aminophenol readily undergoes oxidation in the presence of air and light to form 2-aminophenoxazin-3-one. epa.gov The degradation of p-aminophenol has also been studied using advanced oxidation processes like the Fenton process. bibliotekanauki.pl
Photolysis: Photodegradation can also play a role in the environmental fate of aminophenols, particularly in surface waters exposed to sunlight.
Due to the lack of specific studies on this compound, its precise degradation pathways are not well-documented. However, based on the behavior of other aminophenols and alkylphenols, it is likely to undergo both biotic and abiotic degradation in the environment. The presence of the propyl group may influence the rate and mechanism of these degradation processes.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-propylphenol in laboratory settings?
- Methodological Answer : A two-step synthesis is commonly employed: (i) Friedel-Crafts alkylation : Introduce the propyl group to phenol derivatives using AlCl₃ catalysis. (ii) Nitration/Reduction : Amino group introduction via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C). Critical parameters: Temperature control (<5°C during alkylation) and solvent selection (dry dichloromethane) minimize side reactions. Validate intermediates via TLC and NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions (e.g., δ 6.5–7.2 ppm for aromatic protons).
- Mass spectrometry (ESI-MS) for molecular ion validation (theoretical m/z 165.16 [M+H]⁺).
Cross-reference with spectral databases (e.g., PubChem) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.
- Emergency response : For skin contact, rinse with 10% acetic acid to neutralize basic residues .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during the characterization of this compound derivatives?
- Methodological Answer :
- Deuterated solvent effects : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) do not overlap with analyte signals.
- High-resolution MS : Use HRMS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. adducts).
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings.
Document inconsistencies and validate via independent synthetic batches .
Q. What strategies optimize the regioselectivity of propyl group introduction in the synthesis of this compound?
- Methodological Answer :
- Directing groups : Use -NO₂ or -OMe groups to guide alkylation to the para position, then remove them post-reaction.
- Catalyst modulation : Replace AlCl₃ with FeCl₃ for milder Lewis acid conditions, reducing carbocation rearrangements.
- Kinetic control : Conduct reactions at low temperatures (-10°C) to favor the 4-propyl isomer over ortho byproducts.
Monitor regioselectivity via GC-MS and compare with computational predictions (DFT studies) .
Q. What computational methods predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against cytochrome P450 or tyrosinase active sites. Prioritize binding poses with ΔG < -7 kcal/mol.
- MD simulations (GROMACS) : Assess ligand stability over 100-ns trajectories (RMSD < 2 Å indicates stable binding).
- QSAR models : Coramine substituent effects (e.g., logP, polar surface area) with IC₅₀ values from enzymatic assays.
Validate predictions with in vitro inhibition studies (e.g., UV-Vis kinetics for tyrosinase activity) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer :
- Source evaluation : Cross-check data from regulatory databases (e.g., EPA, IARC) vs. academic studies. Prioritize peer-reviewed LC₅₀ or LD₅₀ values.
- Experimental replication : Perform acute toxicity assays (OECD 423) in rodents, comparing results with conflicting literature.
- Metabolite analysis : Use LC-MS/MS to identify toxic metabolites (e.g., quinone imines) that may explain variability .
Experimental Design
Q. What controls are critical when designing bioactivity assays for this compound?
- Methodological Answer :
- Positive controls : Include known inhibitors (e.g., kojic acid for tyrosinase assays).
- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity.
- Blind assays : Use double-blinding to minimize bias in IC₅₀ determinations.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for triplicate data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
